molecular formula C21H19NO5S B2516396 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1105205-19-3

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2516396
CAS No.: 1105205-19-3
M. Wt: 397.45
InChI Key: UOLWVXACIIZCGV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the drug metabolism of a biaryl-bis-sulfonamide compound, demonstrating the utility of microbial systems for producing mammalian metabolites. This approach facilitates the structural characterization of drug metabolites, supporting drug development processes by providing analytical standards for clinical investigations (Zmijewski et al., 2006).

Design of Selective Ligands

Research on arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown the potential for designing selective 5-HT7 receptor ligands. This could lead to the development of multifunctional agents for treating complex diseases, demonstrating the role of sulfonamide compounds in advancing therapeutics for central nervous system disorders (Canale et al., 2016).

Synthesis and Screening of Sulfonamides

The synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has been explored, with these compounds showing inhibitory activity against various enzymes and bacterial strains. This research underscores the significance of sulfonamide derivatives in developing new antimicrobial and enzyme inhibitors (Irshad et al., 2016).

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential biological activities. Given the presence of the benzo[d][1,3]dioxol-5-yl, biphenyl, and sulfonamide groups, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-28(24,19-9-6-17(7-10-19)16-4-2-1-3-5-16)22-12-13-25-18-8-11-20-21(14-18)27-15-26-20/h1-11,14,22H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLWVXACIIZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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